(2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide
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Overview
Description
(2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl group, an acetamido group, and a pyridinyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the cyclobutyl group: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the acetamido group: This step often involves the reaction of an amine with acetic anhydride or acetyl chloride under controlled conditions.
Attachment of the pyridinyl group: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate pyridinyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving cyclobutyl and pyridinyl groups.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-acetamido-3-cyclopropyl-N-(2-methylpyridin-3-yl)propanamide
- (2R)-2-acetamido-3-cyclohexyl-N-(2-methylpyridin-3-yl)propanamide
- (2R)-2-acetamido-3-cyclopentyl-N-(2-methylpyridin-3-yl)propanamide
Uniqueness
(2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(2R)-2-acetamido-3-cyclobutyl-N-(2-methylpyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10-13(7-4-8-16-10)18-15(20)14(17-11(2)19)9-12-5-3-6-12/h4,7-8,12,14H,3,5-6,9H2,1-2H3,(H,17,19)(H,18,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLRLSROLXUMH-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C(CC2CCC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)[C@@H](CC2CCC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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